Hydrolytic Stability: TBDMS Ethers Are ~10⁴‑Fold More Robust Than TMS Ethers
The tert‑butyldimethylsilyloxy group is approximately 10 000 times more stable toward aqueous hydrolysis than the corresponding trimethylsilyl (TMS) ether [REFS‑1][REFS‑2]. This differential was established in the seminal evaluation of silyl protecting groups by Corey and Venkateswarlu, who showed that TMS ethers are cleaved rapidly by trace moisture, whereas TBDMS ethers survive column chromatography and aqueous work‑up without detectable loss [REFS‑2].
| Evidence Dimension | Relative hydrolytic stability (rate of solvolysis) |
|---|---|
| Target Compound Data | TBDMS ether: stable to neutral aqueous conditions and routine chromatography |
| Comparator Or Baseline | TMS ether: rapid solvolysis; <1 % survival after aqueous work‑up |
| Quantified Difference | ca. 10⁴‑fold greater stability for TBDMS vs. TMS |
| Conditions | Ambient temperature; neutral, acidic (pH 2–4) and mildly basic (pH 9–12) aqueous media; data compiled from multiple alcohol substrates |
Why This Matters
Procurement of the TBDMS‑protected acid ensures the protecting group survives the aqueous work‑up and purification steps inherent in multi‑stage synthesis, directly reducing product loss and re‑work.
- [1] Organic Chemistry Portal. tert-Butyldimethylsilyl ethers – Stability. https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm (accessed 2026-04-30). View Source
- [2] Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc. 1972, 94, 6190–6191. DOI: 10.1021/ja00772a043. View Source
